molecular formula C5H12ClNO2 B6166879 (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride CAS No. 2567489-44-3

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride

Cat. No.: B6166879
CAS No.: 2567489-44-3
M. Wt: 153.6
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocyclopentane ring with hydroxyl groups at the 1 and 2 positions and an amino group at the 3 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the desired stereochemistry. One method involves using amide formed by chiral carboxylic acid and hydroxylamine as a chiral source. This is followed by a chiral Diels-Alder reaction in a copper-catalyzed oxidation system, reduction, alkaline deprotection, and acidification to obtain the target product .

Industrial Production Methods

For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method ensures high atom economy and low production costs while maintaining high optical purity and stable quality .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-cis-2-Aminocyclopentanol hydrochloride
  • (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
  • 3-(Aminomethyl)oxetane
  • 4-Aminotetrahydropyran

Uniqueness

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher optical purity and stability, making it more suitable for precise scientific applications .

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2567489-44-3

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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